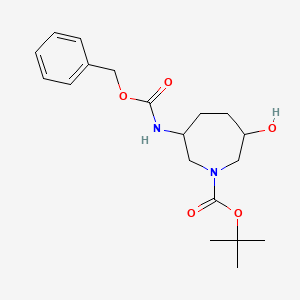
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a hydroxy-substituted azepane ring. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe hydroxy group is then introduced via selective hydroxylation reactions .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.
Substitution: The tert-butyl ester group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, free amines from reduction, and substituted esters from substitution reactions .
Scientific Research Applications
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl-protected amine can be deprotected to reveal the active amine, which can then participate in various biochemical pathways . The hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate: Similar in structure but contains a tetrahydrofuran ring and a bromophenyl group.
Tert-butyl 3-(benzyloxycarbonylamino)-2-(4-methylphenyl)-tetrahydrofuran-3-carboxylate: Similar but with a methylphenyl group instead of a bromophenyl group.
Uniqueness
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate is unique due to its azepane ring, which imparts distinct chemical and biological properties. The presence of the hydroxy group also allows for additional functionalization and interactions compared to similar compounds .
Biological Activity
Tert-butyl 3-(benzyloxycarbonylamino)-6-hydroxy-azepane-1-carboxylate, with the CAS number 2940936-60-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article aims to explore the biological activity of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C19H28N2O5, and it has a molecular weight of 364.45 g/mol. The structure includes a tert-butyl group, a benzyloxycarbonylamino group, and a hydroxyazepane core, which contribute to its biological properties.
Histone Deacetylase (HDAC) Inhibition
The compound has been implicated in HDAC inhibition, which plays a significant role in regulating gene expression related to inflammation and cell survival. Inhibitors of HDAC are known to exhibit various cellular effects such as differentiation and apoptosis, making them valuable in treating autoimmune diseases and cancers . The potential of this compound as an HDAC inhibitor could position it as a therapeutic candidate for conditions like rheumatoid arthritis and multiple sclerosis.
Data Table: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Neuroprotection | Modulation of GABA_A receptors | |
| HDAC Inhibition | Regulation of gene expression | |
| Anti-inflammatory effects | Potential reduction in cytokine production |
Case Studies
- Neuroprotection in Animal Models : In a study involving cuprizone-induced demyelination in mice, compounds with structural similarities to this compound were administered. Results indicated that these compounds significantly improved myelin integrity and reduced neuronal damage compared to control groups .
- HDAC Inhibitory Action : A patent on related compounds highlighted their effectiveness as HDAC inhibitors, showing promise in treating various inflammatory diseases such as arthritis and multiple sclerosis . This suggests that this compound may share similar therapeutic potentials.
Properties
Molecular Formula |
C19H28N2O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-6-(phenylmethoxycarbonylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)21-11-15(9-10-16(22)12-21)20-17(23)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23) |
InChI Key |
WZWYUEFDQYWAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















